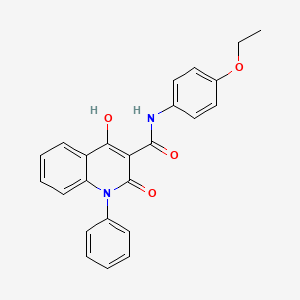

![molecular formula C10H15NO4S B2522608 (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(tetrahydrofuran-3-yl)methanone CAS No. 2034210-34-7](/img/structure/B2522608.png)

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(tetrahydrofuran-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

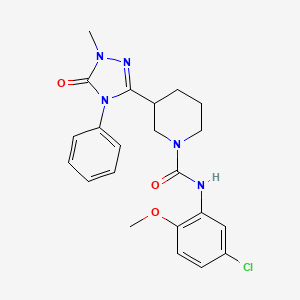

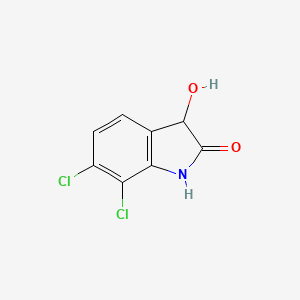

The compound , (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(tetrahydrofuran-3-yl)methanone, appears to be a complex bicyclic molecule that may have potential applications in drug discovery. This molecule contains a 2-thia-5-azabicyclo[2.2.1]heptane moiety, which is a sulfur and nitrogen-containing bicyclic structure, and a tetrahydrofuran moiety, which is a five-membered oxygen-containing ring. The methanone group suggests the presence of a ketone functional group within the molecule.

Synthesis Analysis

The synthesis of related bicyclic azaheterocycles has been explored in the literature. For instance, the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes has been reported as a method to create advanced building blocks for drug discovery . Although the target molecule is not directly synthesized in this study, the methods described could potentially be adapted for the synthesis of the compound . The synthesis of 2,3-ethanoproline, a conformationally restricted analogue of proline, demonstrates the utility of such bicyclic structures in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(tetrahydrofuran-3-yl)methanone is likely to be rigid due to its bicyclic framework. This rigidity can be beneficial in drug design as it may lead to more predictable interactions with biological targets. The presence of heteroatoms such as sulfur, nitrogen, and oxygen within the structure could also offer diverse sites for potential biological activity and interactions.

Chemical Reactions Analysis

While the provided data does not directly discuss the chemical reactions of the specific compound , it does provide insight into the reactivity of similar bicyclic azaheterocycles. For example, the stereocontrolled synthesis of functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexanes has been achieved, which could serve as synthons for methano-bridged pyrrolidines . The key step involves an electrophilic addition-rearrangement route, which could be relevant for the functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(tetrahydrofuran-3-yl)methanone would be influenced by its bicyclic structure and functional groups. The ketone group would contribute to its polarity and potential hydrogen bonding capabilities. The heteroatoms in the structure could also impact its solubility, boiling point, and stability. These properties are crucial for the compound's behavior in biological systems and its potential as a drug candidate.

Scientific Research Applications

Stereoselective Synthesis and Transformation

- Research has demonstrated the utility of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones for synthesizing cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which can then be transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This method offers an alternative for preparing compounds that are significant in drug design due to their structural features (Mollet, D’hooghe, & Kimpe, 2012).

Synthesis of Tetrahydrofuran Derivatives

- Efficient synthesis methods have been developed for 2-substituted (+/-)-(2R,3R,5R)-tetrahydrofuran-3,5-dicarboxylic acid derivatives, starting from 5-norborne-2-ol. These derivatives are valuable for their potential applications in pharmaceuticals and materials science (Wang et al., 2001).

Novel Synthesis and Rearrangements

- The synthesis and characterization of complex molecules like 5,6-Dimethoxy- N -[( R )-4-methoxy-2- (prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7 b -tetrahydrocyclopropa[ c ]chromene-7 b -carboxamide have been reported. Such studies are crucial for the advancement of organic synthesis techniques and the development of new pharmaceuticals (Chen, Ye, & Hu, 2012).

Chemical Stability and Reaction Pathways

- Investigations into the degradation pathways of beta-lactamase inhibitors in various solutions shed light on the stability of such compounds and their transformation products, informing both pharmaceutical development and the design of degradation-resistant molecules (Marunaka et al., 1988).

properties

IUPAC Name |

(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(oxolan-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S/c12-10(7-1-2-15-5-7)11-4-9-3-8(11)6-16(9,13)14/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQDUCQPDYYFDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)N2CC3CC2CS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2522528.png)

![2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2522529.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate](/img/structure/B2522531.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2522535.png)

![3-[(4-Bromo-2-methylphenyl)methyl]azetidine;hydrochloride](/img/structure/B2522537.png)